molecular formula C5H8BN3O3 B569598 (5-Amino-6-methoxypyrazin-2-yl)boronic acid CAS No. 1161497-38-6

(5-Amino-6-methoxypyrazin-2-yl)boronic acid

Cat. No.: B569598
CAS No.: 1161497-38-6
M. Wt: 168.947
InChI Key: UVRZWHBSQBFJAI-UHFFFAOYSA-N
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Description

(5-Amino-6-methoxypyrazin-2-yl)boronic acid: is a chemical compound with the molecular formula C5H8BN3O3 and a molecular weight of 168.95 g/mol . This compound is known for its use as a reactant in the preparation of aminoquinazolinone compounds, which are utilized in the treatment of cell proliferative diseases.

Preparation Methods

Industrial Production Methods: Industrial production methods for (5-Amino-6-methoxypyrazin-2-yl)boronic acid are not explicitly detailed in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-6-methoxypyrazin-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazine oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to form substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles or nucleophiles under appropriate conditions, often in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed in the development of bioactive molecules that can interact with specific biological targets.

Medicine: The compound is utilized in the synthesis of aminoquinazolinone compounds, which have potential therapeutic applications in treating cell proliferative diseases.

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and final products.

Comparison with Similar Compounds

  • (5-Amino-6-chloropyrazin-2-yl)boronic acid
  • (5-Amino-6-fluoropyrazin-2-yl)boronic acid
  • (5-Amino-6-methylpyrazin-2-yl)boronic acid

Comparison: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(5-amino-6-methoxypyrazin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRZWHBSQBFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C(=N1)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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